Ethyl 2-acetamido-2-(dimethylamino)acetate
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Overview
Description
Ethyl 2-acetamido-2-(dimethylamino)acetate, also known as Lidocaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist, and since then, it has become a widely used anesthetic due to its effectiveness and low toxicity.
Mechanism Of Action
Ethyl 2-acetamido-2-(dimethylamino)acetate works by blocking the sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This results in a temporary loss of sensation in the area where the drug is applied.
Biochemical And Physiological Effects
Ethyl 2-acetamido-2-(dimethylamino)acetate has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, in rare cases, it can cause allergic reactions or systemic toxicity.
Advantages And Limitations For Lab Experiments
Ethyl 2-acetamido-2-(dimethylamino)acetate is a widely used local anesthetic in medical procedures, and its effectiveness and low toxicity make it a valuable tool in laboratory experiments. However, its use is limited by its short duration of action and the potential for systemic toxicity in high doses.
Future Directions
1. Development of new formulations of Ethyl 2-acetamido-2-(dimethylamino)acetate with longer duration of action.
2. Investigation of the potential use of Ethyl 2-acetamido-2-(dimethylamino)acetate in treating chronic pain.
3. Studies on the mechanism of action of Ethyl 2-acetamido-2-(dimethylamino)acetate and its effects on sodium channels.
4. Investigation of the potential use of Ethyl 2-acetamido-2-(dimethylamino)acetate in inhibiting the growth of cancer cells.
5. Development of new local anesthetics with improved safety and efficacy profiles.
Synthesis Methods
Ethyl 2-acetamido-2-(dimethylamino)acetate can be synthesized through a multi-step process that involves the reaction of diethylamine with glyoxylic acid to form N,N-diethylglycine. This compound is then reacted with ethyl chloroacetate to form ethyl 2-(diethylamino)acetate, which is then reacted with acetyl chloride to form ethyl 2-acetamido-2-(diethylamino)acetate. Finally, this compound is reacted with dimethylamine to form Ethyl 2-acetamido-2-(dimethylamino)acetate.
Scientific Research Applications
Ethyl 2-acetamido-2-(dimethylamino)acetate has been extensively studied for its use as a local anesthetic in medical procedures. It has also been studied for its potential use in treating chronic pain, as well as its ability to inhibit the growth of cancer cells.
properties
CAS RN |
133873-11-7 |
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Product Name |
Ethyl 2-acetamido-2-(dimethylamino)acetate |
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 2-acetamido-2-(dimethylamino)acetate |
InChI |
InChI=1S/C8H16N2O3/c1-5-13-8(12)7(10(3)4)9-6(2)11/h7H,5H2,1-4H3,(H,9,11) |
InChI Key |
HCSTUIOHBKWESR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(NC(=O)C)N(C)C |
Canonical SMILES |
CCOC(=O)C(NC(=O)C)N(C)C |
synonyms |
Acetic acid, (acetylamino)(dimethylamino)-, ethyl ester (9CI) |
Origin of Product |
United States |
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